Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate

Description

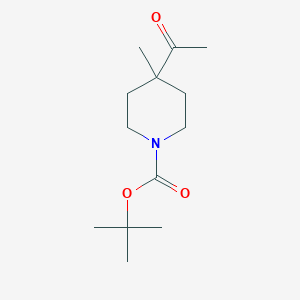

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and both acetyl and methyl substituents at the 4-position of the piperidine ring. This structure is significant in medicinal chemistry and drug development, where the Boc group enhances solubility and stability during synthetic processes .

Characterization typically involves ¹H/¹³C NMR and HRMS for structural confirmation, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)13(5)6-8-14(9-7-13)11(16)17-12(2,3)4/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYACQGRIOADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reaction of 4-methylpiperidine with tert-butyl chloroformate: This step forms the tert-butyl ester of 4-methylpiperidine.

Acetylation: The tert-butyl ester is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cancer Therapeutics

One of the primary applications of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are crucial in cancer therapy as they exploit the DNA repair deficiencies present in certain cancer cells, leading to selective cytotoxicity. The compound serves as a lead compound or intermediate in the development of these inhibitors, which are designed to enhance the efficacy of cancer treatments by targeting specific cellular pathways involved in tumor growth and survival.

Synthetic Intermediates

The compound is also utilized as a synthetic intermediate in various chemical reactions. Its structural complexity allows for modifications that can enhance biological activity or alter pharmacokinetic properties. This versatility makes it a valuable component in the synthesis of other bioactive compounds.

Chemical Research

Synthetic Methodologies

The synthesis of this compound typically involves several strategic steps aimed at achieving high yields and purity. The methods employed often emphasize multi-step organic synthesis techniques, which are essential for developing complex structures in medicinal chemistry.

Interaction Studies

Research involving this compound primarily focuses on its binding affinity to target proteins such as PARP enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to study these interactions, providing insights into the mechanism of action and optimizing pharmacological profiles .

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

- NLRP3 Inflammasome Inhibition : A series of compounds derived from this structure were evaluated for their ability to inhibit NLRP3-dependent interleukin-1 beta release and pyroptotic cell death in macrophages. Results indicated that certain derivatives showed significant inhibition, suggesting potential therapeutic applications in inflammatory diseases .

- Peptide Synthesis : The compound has been utilized as an organic buffer for peptide synthesis, demonstrating high yields in both solid-phase and solution-phase peptide assembly, which is critical for developing peptide-based therapeutics .

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The acetyl and tert-butyl groups may play a role in modulating its activity and binding affinity .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 4-methyl group increases steric hindrance, which may slow reaction kinetics compared to less substituted analogs (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) .

- Applications: Compounds with aromatic substituents (e.g., 4-methylbenzoyl) are favored in receptor-binding studies, while polar groups (e.g., aminoethoxy) enhance solubility for pharmacokinetic optimization .

Biological Activity

Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (TBAMPC) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on the biological activity of TBAMPC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAMPC is characterized by its piperidine ring, which is a common motif in various bioactive compounds. The chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 225.31 g/mol

- CAS Number : 181269-69-2

1. Anti-inflammatory Effects

Recent studies have indicated that TBAMPC exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. The compound's mechanism involves modulation of the NLRP3 inflammasome pathway, which is crucial in the inflammatory response.

| Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|

| 10 | 19.4 |

| 50 | 29.1 |

This data suggests that TBAMPC's anti-inflammatory activity is concentration-dependent, with higher concentrations leading to increased inhibition of IL-1β release .

2. Anticancer Activity

TBAMPC and its derivatives have been explored for their anticancer potential. Research indicates that compounds with similar piperidine structures can induce apoptosis in cancer cell lines. For example, a study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

3. Neuroprotective Effects

Piperidine derivatives, including TBAMPC, have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function and memory retention .

The biological activity of TBAMPC can be attributed to several mechanisms:

- Inflammasome Modulation : By inhibiting the NLRP3 inflammasome, TBAMPC reduces the activation of caspase-1, leading to decreased pyroptosis and lower levels of inflammatory cytokines.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction.

- Cholinesterase Inhibition : By blocking AChE activity, TBAMPC may enhance cholinergic signaling in the brain.

Case Studies

Several case studies highlight the therapeutic potential of TBAMPC:

- Case Study on Inflammation : In vitro studies using human macrophages demonstrated that TBAMPC significantly reduced IL-1β release at concentrations above 10 µM.

- Cancer Cell Line Study : A comparative analysis showed that TBAMPC derivatives exhibited greater cytotoxic effects than traditional chemotherapeutics in specific cancer cell lines.

- Neuroprotection Research : Animal models treated with TBAMPC showed improved cognitive performance in memory tasks compared to control groups, suggesting its potential utility in treating neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl chloroformate reacts with a piperidine derivative under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). Optimization involves temperature control (0–25°C), reaction duration (12–24 hours), and stoichiometric ratios. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification via column chromatography with ethyl acetate/hexane gradients enhances yield .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features, such as the tert-butyl group (δ 1.4 ppm) and acetyl methyl protons (δ 2.1 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>95% purity) and elemental analysis validate composition. Infrared (IR) spectroscopy detects ester carbonyl stretches (~1700 cm⁻¹) .

Q. What purification strategies are recommended to achieve high purity for biological assays?

Silica gel chromatography (gradient elution) followed by recrystallization from ethanol/water mixtures removes impurities. Reverse-phase HPLC with acetonitrile/water mobile phases isolates polar byproducts. Purity is verified using analytical HPLC .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH or temperature conditions?

The compound is prone to hydrolysis in acidic (pH <4) or basic (pH >10) conditions, yielding tert-butyl alcohol and carboxylic acid derivatives. Storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen minimizes degradation. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) predicts shelf-life .

Q. What reaction mechanisms govern its transformations in nucleophilic environments?

The ester undergoes nucleophilic acyl substitution, where nucleophiles (e.g., amines) attack the carbonyl carbon, forming amides. The acetyl group participates in enolate chemistry under strong bases. Deuterated solvents or silylating agents help trap intermediates for mechanistic studies .

Q. How can computational modeling guide structural modifications to enhance bioactivity?

Molecular docking (AutoDock Vina) predicts interactions with target proteins like kinases. Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with activity. Modifying the acetyl group to bulkier substituents improves steric complementarity .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

Standardized conditions (inert atmosphere, solvent purity) reduce variability. Collaborative inter-laboratory validation identifies procedural discrepancies (e.g., stirring rate). Advanced techniques like 2D NMR or X-ray crystallography confirm structural consistency .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Conformational flexibility hinders crystal formation. Slow vapor diffusion (hexane/ethyl acetate) at 4°C promotes nucleation. SHELXT software resolves structures from twinned data, while high-resolution (<1 Å) measurements refine bond lengths .

Q. How are pharmacological assays designed to evaluate bioactivity?

Cell-based assays (e.g., luciferase reporters) measure target modulation. Dose-response curves (0.1–100 μM) determine IC50 values. Counter-screening against off-target receptors assesses selectivity. Metabolite stability is confirmed via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.